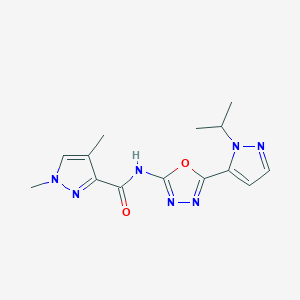

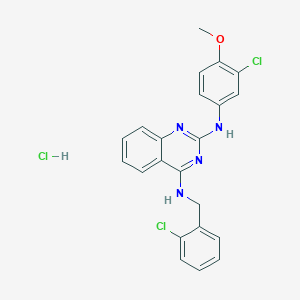

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Isopropyl-1H-pyrazol-5-ylboronic acid” is a chemical compound with the CAS Number: 839714-33-9 . It has a molecular weight of 153.98 .

Molecular Structure Analysis

The InChI code for “1-Isopropyl-1H-pyrazol-5-ylboronic acid” is 1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 . The SMILES string is CC(N1N=CC=C1B(O)O)C .Physical And Chemical Properties Analysis

The “1-Isopropyl-1H-pyrazol-5-ylboronic acid” is a solid . It should be stored in an inert atmosphere, under -20C .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A variety of pyrazole and oxadiazole derivatives have been synthesized and evaluated for their potential biological activities. These compounds, including closely related structures to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide, have shown promising results in various biological assays.

Antiallergic Activities : Synthesized derivatives exhibited significant antiallergic effects, particularly through the inhibition of various mediators such as histamine, serotonin, bradykinin, and substance P, which are known to induce ear edema in mice. These compounds did not exhibit significant inhibitory effects on mast cell degranulation, suggesting their mechanism of action involves protection against the effects of challenge by several mediators rather than direct inhibition of mast cell activation (Huang et al., 1994).

Antimycobacterial Activity : Compounds structurally similar to the specified chemical demonstrated activity against Mycobacterium tuberculosis. This activity is attributed to their ability to act as carboxylic acid isosteres, with modifications to increase lipophilicity and cellular permeability, suggesting potential applications in the development of new antimycobacterial agents (Gezginci et al., 1998).

Antidepressant and Anticonvulsant Activities : Novel pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, showing that some compounds have nearly twice the activity of imipramine, a standard antidepressant, and exhibited significant protective effects against clonic seizures induced by pentylenetetrazol (PTZ) in mice (Abdel-Aziz et al., 2009).

DNA Binding and Cytotoxicity Studies : Bis-pyrazoles have been synthesized and characterized, with studies on their interaction with DNA through molecular docking and absorption spectroscopic techniques. Some compounds showed lower conformational energy and specific binding to DNA, suggesting potential applications in cancer therapy. Furthermore, in-vitro cytotoxicity studies against various cancer cell lines indicated that certain compounds exhibit promising activity, highlighting their potential as lead molecules for anticancer drugs (Reddy et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

1,4-dimethyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O2/c1-8(2)21-10(5-6-15-21)13-17-18-14(23-13)16-12(22)11-9(3)7-20(4)19-11/h5-8H,1-4H3,(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUMZDYWBKQHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)

![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)

![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2766026.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2766029.png)

![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)